2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Overview
Description
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a carbon atom, which is further bonded to a 6-chloropyridazin-3-yl group and a 2,4-dichlorophenyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2,4-dichlorobenzyl cyanide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Formation of Intermediate Compounds: The starting materials undergo a series of chemical reactions to form intermediate compounds, which are then further reacted to produce the final product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors to control the reaction parameters and improve the scalability of the synthesis.
Quality Control: Implementation of quality control measures to monitor the purity and consistency of the final product.
Waste Management: Proper disposal and management of chemical waste generated during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile can be compared with other similar compounds, such as:
2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile: This compound lacks the additional chlorine atoms on the phenyl ring, which may affect its chemical properties and reactivity.
2-(6-chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile: The presence of a single chlorine atom on the phenyl ring may result in different biological activities and applications.
2-(6-chloropyridazin-3-yl)-2-(2,4,6-trichlorophenyl)acetonitrile: The addition of a third chlorine atom on the phenyl ring may enhance certain properties, such as stability or reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3/c13-7-1-2-8(10(14)5-7)9(6-16)11-3-4-12(15)18-17-11/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOVXZQPGCBKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420735 | |
Record name | 2-(6-chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209412-09-9 | |
Record name | 2-(6-chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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